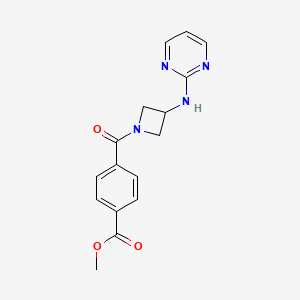

Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl group attached to an azetidine ring, which is further connected to a benzoate moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the pyrimidinylamine core This core can be synthesized through a reaction between a suitable pyrimidine derivative and an amine source under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Substitution reactions can occur at various positions on the pyrimidinyl or azetidine rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions could employ various nucleophiles or electrophiles depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mecanismo De Acción

The mechanism by which Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.

Nilotinib: Another tyrosine kinase inhibitor with similar applications to Imatinib.

4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid: A related compound used in the preparation of Nilotinib.

Uniqueness: Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate stands out due to its unique structural features and potential applications. Its ability to interact with specific biological targets and its versatility in chemical synthesis make it a valuable compound in scientific research and industry.

Actividad Biológica

Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoate moiety, a pyrimidine ring, and an azetidine group. The molecular formula is C15H16N4O2, with a molecular weight of 284.32 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Synthesis of the Azetidine Ring : Achieved through ring-closing reactions of suitable intermediates.

- Coupling Reactions : The pyrimidine and azetidine rings are coupled using amide bond formation techniques.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines HepG2 and A549. The IC50 values for these compounds were determined using the MTT assay, revealing promising results.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | HepG2 |

| Compound B | 18.7 | A549 |

These findings suggest that modifications to the structure can enhance anticancer properties, indicating a structure-activity relationship (SAR) that warrants further exploration .

The mechanism by which this compound exerts its biological activity is believed to involve modulation of specific enzyme activities or receptor interactions. For example, it may inhibit certain kinases involved in cancer progression or induce apoptosis in cancer cells through various signaling pathways .

Case Studies

In a notable study, a derivative of this compound was tested for its efficacy against BRAF(V600E)-mutated melanoma cells. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis significantly more than control treatments .

Future Directions

Given the promising biological activities observed, further research is needed to explore:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the precise pathways affected by the compound.

- Optimization : To refine the structure for improved potency and selectivity against target cells.

Propiedades

IUPAC Name |

methyl 4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-23-15(22)12-5-3-11(4-6-12)14(21)20-9-13(10-20)19-16-17-7-2-8-18-16/h2-8,13H,9-10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCESSIVZCOBLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.